REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:10]2[CH:11]=[C:12]([CH3:16])[CH:13]=[C:14]([Br:15])[C:9]2=[N:8][C:7]=1[S:17][CH3:18])=[O:5])C.[OH-].[Na+].Cl>C(O)C>[Br:15][C:14]1[C:9]2[N:10]([C:6]([C:4]([OH:5])=[O:3])=[C:7]([S:17][CH3:18])[N:8]=2)[CH:11]=[C:12]([CH3:16])[CH:13]=1 |f:1.2|
|
Name
|
8-Bromo-6-methyl-2-(methylsulfanyl)imidazo[1,2-a]pyridin-3-carboxylic acid ethyl ester
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C2N1C=C(C=C2Br)C)SC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Ice was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
as a result, the precipitates were obtained
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(C=C(C1)C)C(=C(N2)SC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |